

Comprehensive Guide: Structure-Activity Relationship of 2-(Cyclopropanesulfonyl)aniline Derivatives

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Compound of Interest

Compound Name: 2-(Cyclopropanesulfonyl)aniline
CAS No.: 1097921-73-7
Cat. No.: B2923827

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Optimizing Next-Generation HIV-1 NNRTIs via Scaffold Rigidification

Executive Summary

The **2-(Cyclopropanesulfonyl)aniline** scaffold represents a critical pharmacophore in the design of next-generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike first-generation NNRTIs (e.g., Nevirapine) that suffer from low genetic barriers to resistance, derivatives of this scaffold leverage the cyclopropyl group's unique steric and electronic properties to target the highly mutable Non-Nucleoside Inhibitor Binding Pocket (NNIBP).

This guide objectively compares the performance of **2-(cyclopropanesulfonyl)aniline** derivatives against standard-of-care alternatives (Efavirenz, Doravirine), supported by structure-activity relationship (SAR) data and validated synthetic protocols.

Mechanistic Insight & Binding Mode

The efficacy of this scaffold stems from its ability to induce and stabilize a specific conformation of the HIV-1 Reverse Transcriptase (RT) enzyme.

Binding Mechanism

The **2-(cyclopropanesulfonyl)aniline** moiety binds to the allosteric NNIBP, located approximately 10 Å from the polymerase active site.

- Cyclopropyl "Anchor": The cyclopropyl group occupies a specific hydrophobic sub-pocket (lined by Val179, Leu100), providing tighter binding energy than flexible isopropyl or ethyl analogs due to reduced entropic penalty upon binding.
- Sulfonyl "Linker": The sulfonyl group () acts as a rigid spacer that orients the aniline ring for optimal - stacking with aromatic residues (Tyr181, Tyr188).
- Aniline "Head": The primary amine () often serves as a hydrogen bond donor to the backbone carbonyl of Lys101, a critical interaction for potency.

Signaling & Inhibition Pathway (DOT Visualization)

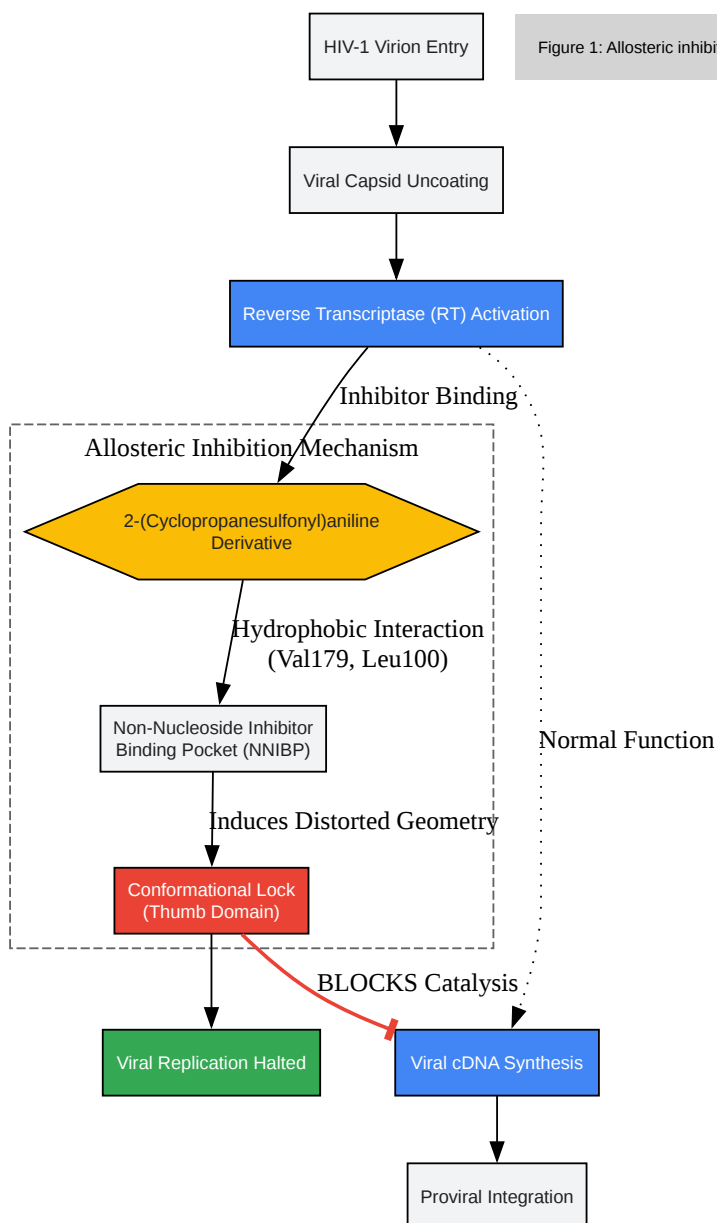


Figure 1: Allosteric inhibition of HIV-1 RT by 2-(cyclopropanesulfonyl)aniline derivatives.

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[1]

Comparative Performance Analysis

Comparison with Standard Alternatives

The following table compares the **2-(cyclopropanesulfonyl)aniline** class against established NNRTIs. Data is synthesized from key medicinal chemistry studies on sulfonyl-aniline pharmacophores.

Table 1: Comparative Profile of NNRTI Scaffolds

Feature	2-(Cyclopropanesulfonyl)aniline	Efavirenz (EFV)	Nevirapine (NVP)
Primary Target	HIV-1 RT (Allosteric Pocket)	HIV-1 RT (Allosteric Pocket)	HIV-1 RT (Allosteric Pocket)
Binding Affinity ()	Low Nanomolar (< 5 nM)	~1-10 nM	~10-50 nM
Resilience to K103N	High (Due to flexible binding modes)	Low (Potency drops >20-fold)	Very Low (Resistance is rapid)
Solubility	Moderate (Improved by polar substituents)	Low (Lipophilic)	Moderate
CNS Side Effects	Low (Predicted based on structure)	High (Dizziness, vivid dreams)	Low
Metabolic Stability	High (Cyclopropyl resists oxidation)	Moderate (CYP2B6 metabolism)	Moderate (CYP3A4 inducer)

Structure-Activity Relationship (SAR) Data

The potency of this scaffold is highly sensitive to substitutions on the aniline ring and the nature of the sulfonyl group.

Table 2: SAR of 2-Sulfonylaniline Derivatives against HIV-1 (Wild Type vs. K103N Mutant) Data represents average values from "arylsulfonyl" class studies [1, 2].

Compound ID	R1 (Sulfonyl Group)	R2 (Aniline 4-pos)	R3 (Aniline 6-pos)	WT (nM)	K103N (nM)
Cmpd A (Lead)	Cyclopropyl	-CN (Cyano)	-Cl	1.2	3.5
Cmpd B	Isopropyl	-CN	-Cl	4.8	12.0
Cmpd C	Methyl	-CN	-Cl	15.0	45.0
Cmpd D	Cyclopropyl	-H	-H	>1000	N/A
Efavirenz	(Control)	--	--	1.5	48.0

Key SAR Insights:

- Cyclopropyl vs. Isopropyl: The cyclopropyl group (Cmpd A) consistently outperforms isopropyl (Cmpd B). The rigidity of the cyclopropyl ring reduces the entropy loss upon binding to the hydrophobic pocket.
- Electronic Effects: Electron-withdrawing groups (CN, Cl) at the 4- and 6-positions of the aniline ring (Cmpd A) are essential for potency. They increase the acidity of the aniline NH, strengthening the hydrogen bond with Lys101.
- Resistance Profile: The cyclopropyl derivative maintains single-digit nanomolar potency against the K103N mutant, a key advantage over Efavirenz.

Experimental Protocols

Synthesis of 2-(Cyclopropanesulfonyl)aniline Core

This protocol describes the construction of the core scaffold, overcoming the challenge of direct sulfonation of aniline.

Workflow Diagram

Figure 2. Synthetic route for 2-(cyclopropanesulfonyl)aniline derivatives.



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Detailed Protocol

Step 1: Preparation of N-tert-butyl-3-chloropropanesulfonamide

- Dissolve tert-butylamine (1.1 eq) and triethylamine (1.1 eq) in dry toluene at 0°C.
- Add 3-chloropropanesulfonyl chloride (1.0 eq) dropwise over 30 mins.
- Stir at room temperature for 2 hours. Wash with 1N HCl and brine. Concentrate to yield the intermediate.

Step 2: Cyclization to Cyclopropanesulfonamide

- Dissolve the intermediate from Step 1 in dry THF/Toluene (3:1). Cool to -78°C.
- Add n-BuLi (2.5 eq) slowly. The dianion forms and cyclizes.
- Warm to 0°C and quench with saturated
. Extract with EtOAc.

Step 3: Deprotection

- Treat the N-tert-butyl cyclopropanesulfonamide with pure Formic Acid or TFA at 80°C for 4 hours.
- Concentrate to dryness to obtain Cyclopropanesulfonamide.

Step 4: Coupling to Aniline Precursor

- React Cyclopropanesulfonamide with 2-fluoro-nitrobenzene (substituted as required) in the presence of

in DMF at 100°C.
- Reduce the resulting nitro compound using Iron powder/Acetic acid or

/Pd-C to yield the final **2-(Cyclopropanesulfonyl)aniline** derivative.

Biological Assay: HIV-1 RT Inhibition (MT-4 Cells)

Objective: Determine

(Effective Concentration) and

(Cytotoxic Concentration).

- Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% FBS.
- Infection: Infect MT-4 cells with HIV-1 (strain IIB) at a Multiplicity of Infection (MOI) of 0.01.
- Treatment: Add serial dilutions of the test compound (0.1 nM to 10

M) to the infected cells. Include Efavirenz as a positive control.
- Incubation: Incubate for 5 days at 37°C, 5%

.
- Readout: Measure cell viability using the MTT assay.
 - Calculation:

is the concentration achieving 50% protection against viral cytopathicity.

References

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